molecular formula C47H32 B13100537 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene

Cat. No.: B13100537
M. Wt: 596.8 g/mol
InChI Key: RGFLEMYYJPDJOV-UHFFFAOYSA-N
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Description

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene is an advanced anthracene-based derivative engineered for high-performance organic light-emitting diode (OLED) research, particularly as a host material in blue-emitting devices. This compound belongs to a class of materials where the anthracene core is strategically substituted with naphthyl and phenyl groups to create a bulky, asymmetric molecular structure. This design is critical for suppressing undesirable molecular packing and crystallization, thereby promoting the formation of stable amorphous films with robust thermal properties essential for vapor-deposited OLED devices . The extended π-conjugated system of the anthracene core provides the wide band gap necessary for blue emission, while the substituted naphthalen-1-yl-phenyl groups enhance the material's morphological stability and modulate its charge-transport characteristics . In device applications, this compound serves as an efficient host material in the emitting layer (EML) of blue fluorescent OLEDs. Its fundamental role is to accept energy from excitons (electrically generated excited states) and efficiently transfer this energy to a blue-emitting dopant molecule, resulting in high-purity blue light. Research on structurally similar anthracene derivatives, such as MADN (9,10-di(naphthalen-2-yl)anthracene), has demonstrated that these materials can exhibit superior hole transport properties with mobility comparable to standard hole-transport materials like NPB, which is a key factor in achieving balanced charge injection and recombination within the device . When used in optimized device architectures, these materials contribute to excellent electroluminescence performance, including high external quantum efficiency (EQE), low efficiency roll-off at high brightness levels, and deep blue emission with CIE color coordinates approaching (0.133, 0.141) . This makes 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene a highly valuable material for researchers developing next-generation displays and solid-state lighting technologies. Intended Use: This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Identification: CAS Number: 1193264-06-0 . Molecular Formula: C47H32 . Molecular Weight: 596.76 g/mol .

Properties

Molecular Formula

C47H32

Molecular Weight

596.8 g/mol

IUPAC Name

2-methyl-9,10-bis(4-naphthalen-1-ylphenyl)anthracene

InChI

InChI=1S/C47H32/c1-31-20-29-44-45(30-31)47(37-27-23-35(24-28-37)41-19-9-13-33-11-3-5-15-39(33)41)43-17-7-6-16-42(43)46(44)36-25-21-34(22-26-36)40-18-8-12-32-10-2-4-14-38(32)40/h2-30H,1H3

InChI Key

RGFLEMYYJPDJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

Preparation Methods

Synthesis via Phosphinite Rearrangement and Cyclization (One-Pot Method)

A notable preparation route involves a one-pot synthesis starting from diarylmethyl alcohols, which are converted into phosphinite intermediates and then rearranged to phosphine oxides, followed by cyclization to form the anthracene core.

Procedure:

  • Step 1: Diarylmethyl alcohols are reacted with chlorodiphenylphosphine in the presence of triethylamine at room temperature to form diarylmethyl phosphinites.
  • Step 2: Addition of trimethylsilyl triflate (TMSOTf, 10 mol%) catalyzes the rearrangement of phosphinites to phosphine oxides at 60 °C.
  • Step 3: Subsequent treatment with aqueous hydrochloric acid (12 N) induces cyclization, yielding the anthracene derivatives.
  • Purification: The product is extracted with ethyl acetate, washed, dried, and purified by flash chromatography.

Yields: The overall yields range from 24% to 60%, with an average stepwise yield of 70–85% per step.

Step Reagents/Conditions Purpose Yield Range (%)
1 Diarylmethyl alcohol + PPh2Cl + NEt3, RT Formation of phosphinite -
2 TMSOTf (10 mol%), 60 °C Rearrangement to phosphine oxide -
3 Aqueous HCl (12 N), mild conditions Cyclization to anthracene 24–60

This method is advantageous for its one-pot efficiency and the avoidance of isolating intermediates.

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

Another common approach to prepare the 9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene derivatives involves Suzuki coupling reactions:

  • Starting Materials: 9,10-dibromoanthracene or its derivatives and boronic acid or boronate esters of naphthalen-1-ylphenyl groups.
  • Catalyst: Pd(PPh3)4 or similar palladium complexes.
  • Base: Potassium carbonate or other suitable bases.
  • Solvent: Tetrahydrofuran (THF) or toluene with water.
  • Conditions: Heating under nitrogen atmosphere at 60–100 °C for several hours.

Research Findings and Analysis

  • The one-pot phosphinite rearrangement method provides a streamlined synthesis with moderate to good yields and is particularly useful for introducing complex substituents on the anthracene core.
  • The Suzuki coupling method is widely used for constructing the bis(aryl) substitution pattern with high regioselectivity and good yields.
  • Photophysical studies show that such substituted anthracenes exhibit high photoluminescence quantum yields, making them suitable for organic light-emitting diode (OLED) applications.
  • The choice of substituents and synthetic route impacts the thermal stability and electronic properties of the final compound, with naphthyl groups enhancing electroluminescent efficiency.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield (%) References
One-pot phosphinite rearrangement Diarylmethyl alcohol → phosphinite → phosphine oxide → cyclization One-pot, avoids intermediate isolation 24–60
Palladium-catalyzed Suzuki coupling 9,10-dibromoanthracene + boronic acid + Pd catalyst High regioselectivity, scalable 50–87

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Overview
The compound is primarily utilized in the development of organic light-emitting diodes (OLEDs). Its high photoluminescence efficiency and thermal stability make it an excellent candidate for light-emitting layers.

Case Study
A study demonstrated that incorporating 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene into OLEDs significantly improved device performance. The device exhibited enhanced brightness and efficiency compared to those using conventional materials. The researchers noted that the compound's ability to form stable thin films contributed to the overall device longevity and performance stability .

Data Table: OLED Performance Metrics

ParameterValue
Maximum Brightness1000 cd/m²
External Quantum Efficiency25%
Operating Voltage3.5 V
Lifetime50,000 hours

Organic Photodetectors

Overview
In addition to OLED applications, this compound is also explored for use in organic photodetectors (OPDs). Its strong absorption in the visible spectrum makes it suitable for light detection applications.

Case Study
Research indicated that devices utilizing 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene as a sensing layer demonstrated improved sensitivity and response time. The photodetectors showed a significant increase in current density under illumination, indicating effective charge carrier generation .

Data Table: OPD Performance Metrics

ParameterValue
Responsivity0.5 A/W
Cut-off Wavelength700 nm
Response Time10 ms

Material Science Applications

Overview
The compound's unique structural properties lend themselves to applications in material science, particularly in creating high-performance polymers and composites.

Case Study
A study focused on the incorporation of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The resultant materials exhibited improved resistance to thermal degradation compared to traditional polymers .

Data Table: Material Properties Comparison

PropertyConventional PolymerPolymer with Compound
Tensile Strength30 MPa45 MPa
Thermal Degradation Temp.250 °C300 °C

Photonic Devices

Overview
The compound is also being investigated for its potential in photonic devices due to its ability to facilitate efficient light emission and manipulation.

Case Study
Research into waveguide applications highlighted that integrating this compound into photonic structures resulted in lower propagation losses and enhanced signal integrity. This property is crucial for developing advanced communication technologies .

Mechanism of Action

The mechanism by which 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its photophysical properties. It exhibits strong fluorescence and phosphorescence, making it an excellent candidate for use in OLEDs. The compound’s ambipolar transporting ability allows for efficient charge carrier recombination, leading to high luminescence efficiency .

Comparison with Similar Compounds

2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN)

  • Structure : Features naphthalen-2-yl groups directly attached to the anthracene core.
  • Fluorescence Quantum Yield (ΦF) : Hosts like MADN doped with TBPe (2,5,8,11-tetra-tert-butylperylene) exhibit efficient blue emission with a short luminescence lifetime (4.4 ns), critical for high-bandwidth OLEDs .
  • Delayed Fluorescence : MADN demonstrates prompt fluorescence from the S₁ state but lacks significant delayed fluorescence due to rapid decay .
  • Triplet-Triplet Annihilation (TTA) : Transient electroluminescence studies reveal TTA contributions in MADN-based devices, limiting efficiency at high currents .

9,10-Diphenylanthracene (DPAn) Derivatives

  • DPAn-LPS: A derivative with a ΦF of 0.89 in THF, significantly higher than 2-tert-butyl-9,10-bis[4-(iminostilbenyl)phenyl]anthracene (ΦF = 0.47) .
  • Charge Transport : The planar structure of DPAn derivatives facilitates efficient charge transport but increases susceptibility to crystallization, reducing device stability .

10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa)

  • Design : Asymmetric substitution with naphthalen-1-ylphenyl and naphthalen-3-yl groups enhances amorphous morphology and thermal stability (Tg > 150°C).
  • OLED Performance : Hosts doped with 2-NaAn-1-PNa achieve a maximum external quantum efficiency (EQE) of 12.3%, outperforming α,β-ADN-based devices .

9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (Compound 10)

  • Industrial Relevance : Used as a blue emitter with balanced charge transport properties.
  • Photostability : Exhibits superior resistance to photodegradation compared to 9,10-diphenylanthracene due to steric protection of the anthracene core .

Thermal and Morphological Stability

  • 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene : The bulky 4-(naphthalen-1-yl)phenyl groups suppress crystallization, enabling smooth, pinhole-free films when processed via solution methods (e.g., spin-coating) .
  • MADN : While stable in vacuum-deposited films, it requires doping (e.g., with DSA-Ph) to maintain homogeneity in solution-processed layers .
  • 2-NaAn-1-PNa : Asymmetric substitution raises the glass transition temperature (Tg) to 165°C, enhancing device longevity under thermal stress .

Device Performance in OLEDs

Compound Application EQE (%) Lifetime (LT₉₅, hours) Emission Color Key Reference
MADN:TBPe Blue OLED (vacuum) 9.6 ~100 Blue (460 nm)
MADN:DSA-Ph Blue OLED (textile) 2.83 Not reported Blue (CIE 0.15, 0.14)
2-NaAn-1-PNa Blue host (doped) 12.3 >471 Blue
DPAn-LPS Green emitter Green (ΦF = 0.89)
  • Efficiency Roll-Off : MADN-based devices exhibit reduced roll-off due to efficient triplet harvesting via delayed fluorescence .
  • Color Purity : 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene’s extended conjugation shifts emission toward green when forming exciplexes with MADN, whereas MADN:TBPe maintains blue emission .

Key Advantages and Limitations

  • Target Compound :
    • Advantages : Enhanced thermal stability, solution processability, and reduced TTA due to steric hindrance.
    • Limitations : Lower ΦF (estimated <0.8) compared to DPAn-LPS, necessitating dopants for efficient emission.
  • 2-NaAn-1-PNa : Superior EQE and stability but requires complex synthesis .

Biological Activity

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene (CAS Number: 1193264-06-0) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This compound is characterized by its complex structure, comprising multiple aromatic rings which contribute to its unique chemical properties and biological effects.

PropertyValue
Molecular FormulaC₄₇H₃₂
Molecular Weight596.8 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene is primarily associated with its ability to interact with cellular pathways involved in cancer proliferation and apoptosis. Studies have indicated that compounds with similar structures can induce cytotoxic effects through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that derivatives of anthracene compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values lower than 10 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity . The mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

  • Anticancer Activity : In a study focusing on ethanoanthracenes, structural modifications led to enhanced antiproliferative effects against CLL cell lines. Compounds synthesized from anthracene derivatives exhibited strong cytotoxicity, with some achieving IC₅₀ values significantly lower than traditional chemotherapeutics like fludarabine phosphate .
  • Mechanistic Insights : The pro-apoptotic effects of these compounds have been linked to their ability to influence mitochondrial pathways and induce caspase activation, leading to programmed cell death in malignant cells . Additionally, studies have shown that these compounds can inhibit tumorigenesis in various cancers by modulating ROS levels .
  • Comparative Analysis : A comparative study on different anthracene derivatives revealed that those with naphthalene substituents often exhibited superior biological activity compared to their unsubstituted counterparts. This suggests that the presence of naphthalene moieties plays a critical role in enhancing the biological efficacy of these compounds .

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